molecular formula C17H21FN2O4 B577442 N,N'-Diboc-2-amino-6-fluorobenzonitrile CAS No. 1313712-57-0

N,N'-Diboc-2-amino-6-fluorobenzonitrile

Cat. No. B577442
CAS RN: 1313712-57-0
M. Wt: 336.363
InChI Key: IXEGHFOYPBBQRQ-UHFFFAOYSA-N
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Description

“N,N’-Diboc-2-amino-6-fluorobenzonitrile” is a chemical compound with the molecular formula C17H21FN2O4 and a molecular weight of 336.363. It is derived from 2-Amino-6-fluorobenzonitrile, a medicinal chemistry intermediate .


Synthesis Analysis

2-Amino-6-fluorobenzonitrile can be prepared by treating 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .


Molecular Structure Analysis

The molecular structure of “N,N’-Diboc-2-amino-6-fluorobenzonitrile” consists of 17 carbon atoms, 21 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms. The parent compound, 2-Amino-6-fluorobenzonitrile, has a molecular formula of C7H5FN2 .


Chemical Reactions Analysis

2-Amino-6-fluorobenzonitrile, a medicinal chemistry intermediate, has been employed for the preparation of tacrine-related compounds . It may be used for the synthesis of antifolate and antibacterial quinazoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-fluorobenzonitrile include a density of 1.3±0.1 g/cm3, a boiling point of 275.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.4±3.0 kJ/mol and a flash point of 120.6±23.2 °C .

Scientific Research Applications

N,N'-Diboc-2-amino-6-fluorobenzonitrile has a wide range of potential applications in scientific research. It has been used as an intermediate for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used as a building block for the synthesis of polymers and other materials. In addition, this compound has been used in medicinal chemistry, as it has been shown to possess antiviral and antiparasitic properties.

Mechanism of Action

Target of Action

N,N’-Diboc-2-amino-6-fluorobenzonitrile is a synthesis intermediate bearing multiple functional groups including a fluoride, a nitrile, and an amine It is known that the compound is used as a precursor for synthesizing bicyclic heterocycles in medicinal chemistry research .

Mode of Action

The mode of action of N,N’-Diboc-2-amino-6-fluorobenzonitrile is primarily through its role as a precursor in the synthesis of other compounds. The ortho-position of amine and nitrile groups in 2-amino-6-fluorobenzonitrile is ideal for synthesizing quinazolines . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical reactions involved in the synthesis of the target compounds.

Biochemical Pathways

N,N’-Diboc-2-amino-6-fluorobenzonitrile is used to synthesize quinazoline derivatives, which are bicyclic heterocycles used for antimalaria and anticancer treatments . These derivatives include Gefitinib, Lapatinib, Erlotinib, and Afatinib . The compound is also used to synthesize aminoquinoline derivatives by reacting with ketones . Tacrine derivatives, cholinesterase inhibitors for Alzheimer’s disease, can be obtained with such method .

Result of Action

The molecular and cellular effects of N,N’-Diboc-2-amino-6-fluorobenzonitrile’s action would depend on the specific compounds it is used to synthesize and their respective modes of action. For example, quinazoline derivatives synthesized using this compound are used for antimalaria and anticancer treatments , while tacrine derivatives are used as cholinesterase inhibitors for Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-Diboc-2-amino-6-fluorobenzonitrile. For instance, the compound is soluble in some organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane . This solubility can affect the compound’s action and efficacy. Additionally, the compound should be used in a well-ventilated environment .

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-Diboc-2-amino-6-fluorobenzonitrile for lab experiments is its low cost and easy availability. It is also relatively easy to synthesize and has a wide range of potential applications. However, the compound is toxic and should be handled with caution. In addition, its mechanism of action is not fully understood, so further research is needed to determine its full potential.

Future Directions

Given its unique properties and potential applications, there are many potential future directions for N,N'-Diboc-2-amino-6-fluorobenzonitrile research. These include further exploration of its mechanism of action and its potential applications in medicinal chemistry, materials science, and biotechnology. In addition, further research is needed to better understand its biochemical and physiological effects, and to identify potential new uses. Finally, research is needed to develop new methods for synthesizing this compound and other fluorinated heterocyclic compounds.

Synthesis Methods

The synthesis of N,N'-Diboc-2-amino-6-fluorobenzonitrile is typically achieved by the reaction of 2-amino-6-fluorobenzonitrile with 1,2-dibromoethane in an alkaline medium. This reaction can be conducted in either aqueous or organic solvents, although the latter is more common due to its higher yield. The reaction is usually conducted at room temperature and is complete within several hours.

properties

IUPAC Name

tert-butyl N-(2-cyano-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-9-7-8-12(18)11(13)10-19/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGHFOYPBBQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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